molecular formula C21H26N4O3 B2557217 1-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 1798023-28-5

1-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No. B2557217
CAS RN: 1798023-28-5
M. Wt: 382.464
InChI Key: NHUBXDIVEVUALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antagonist Activity

A study focused on the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with a piperidine group, showing potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. The synthesized compounds, notably 7b, displayed significant 5-HT2 antagonist activity, surpassing that of ritanserin, while another compound, 21b, also showed potent 5-HT2 antagonist activity with moderate alpha 1 receptor antagonism (Watanabe et al., 1992).

Nickel(II) and Copper(II) Complex Synthesis

Another research avenue involves the synthesis and characterization of nickel(II) and copper(II) complexes with tetradentate Schiff base ligands. The study explored the condensation of 1,2-diaminopropane and 1-phenylbutane-1,3-dione to obtain unsymmetrical tetradentate Schiff base ligands, which reacted with copper(II) and nickel(II) to confirm their structures via X-ray diffraction (Bhowmik et al., 2011).

Oxidation Reagents

The compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione was used effectively as an oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, showcasing moderate to good yields at room temperature (Zolfigol et al., 2006).

properties

IUPAC Name

1-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-23-21(28)25(17-7-8-17)20(22-23)16-11-13-24(14-12-16)19(27)10-9-18(26)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBXDIVEVUALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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